Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold
Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold
An In-Depth Technical Guide to the (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine Core Scaffold for Advanced Drug Discovery
Disclaimer: The specific molecule, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, is not readily found in public chemical databases, and a specific CAS number is not currently assigned. This guide, therefore, provides a comprehensive overview of the 2,3-dihydrofuro[2,3-c]pyridine core scaffold, a proposed synthetic route to the target molecule based on established chemical principles, and an exploration of its potential applications in drug discovery, drawing from data on analogous structures.
The fusion of a pyridine ring, a ubiquitous pharmacophore, with a furan ring creates the furo[2,3-c]pyridine bicyclic system. This scaffold is of significant interest to medicinal chemists due to its rigid, planar structure which can effectively interact with biological targets. Derivatives of this and related furopyridine systems have demonstrated a wide array of biological activities, including potent and selective inhibition of key kinases involved in oncology and immunology. [1][2][3]This guide will provide researchers, scientists, and drug development professionals with a technical framework for the synthesis and potential exploitation of this promising heterocyclic system, with a specific focus on a rational pathway to (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.
Physicochemical Properties
While experimental data for the target molecule is unavailable, we can summarize the properties of the core scaffold and provide predicted values for the target amine.
| Property | 2,3-Dihydrofuro[2,3-c]pyridine | (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine (Predicted) |
| CAS Number | 117103-45-4 | Not Assigned |
| Molecular Formula | C₇H₇NO | C₈H₁₀N₂O |
| Molecular Weight | 121.14 g/mol | ~150.18 g/mol |
| LogP | 0.9 | ~0.8 |
| Hydrogen Bond Donors | 0 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Rotatable Bonds | 0 | 1 |
Proposed Synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine
The synthesis of the target molecule can be envisioned through a multi-step sequence starting from a commercially available piperidinone derivative. This proposed route is grounded in established synthetic transformations for related heterocyclic systems. [4][5]
Diagram of the Proposed Synthetic Workflow
Caption: Potential inhibition of Lck in the T-Cell Receptor signaling pathway.
Self-Validating Protocols: Characterization and Evaluation
For any newly synthesized compound, rigorous characterization and biological evaluation are paramount.
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should be used to confirm the presence of all protons and their respective chemical environments and coupling patterns. The aromatic protons of the pyridine ring and the diastereotopic protons of the dihydrofuran ring will be characteristic.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized molecule, matching it to the molecular formula C₈H₁₀N₂O.
In Vitro Biological Evaluation
-
Kinase Inhibition Assays:
-
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against a panel of relevant kinases (e.g., Lck, PI3Kα, EGFR).
-
Methodology: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
-
Protocol:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the detection reagent to stop the kinase reaction and generate a signal.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
-
Cell-Based Proliferation Assays:
-
Objective: To assess the cytostatic or cytotoxic effects of the compound on relevant cancer cell lines (e.g., Jurkat cells for Lck, A549 for EGFR, PC3 for PI3K/AKT).
-
Methodology: Use a standard MTT or CellTiter-Glo® assay.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add the viability reagent (e.g., MTT) and incubate.
-
Solubilize the formazan crystals (for MTT) and measure the absorbance.
-
Calculate the cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Conclusion
While (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine remains a novel, uncharacterized molecule, its core scaffold represents a highly valuable starting point for the development of potent and selective modulators of key biological pathways. The synthetic route proposed herein provides a logical and experimentally feasible approach to access this and related compounds. The demonstrated potential of furopyridine derivatives as kinase inhibitors in oncology and immunology strongly suggests that this chemical space is ripe for exploration by drug discovery professionals. Rigorous synthesis, characterization, and biological screening, as outlined in this guide, will be essential to unlocking the full therapeutic potential of this promising heterocyclic system.
References
A comprehensive list of sources cited within this technical guide.
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
- Zhang, H., Zhang, Y., Sun, T., Li, Y., Li, Y., Gong, H., & Zhu, W. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4344.
-
Amines from Alcohols. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
- Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676.
- Nika, K., Soldani, E., Salek, M., Paster, W., Acuto, O., & Viola, A. (2010). Constitutively active Lck kinase in T cells drives antigen receptor signal transduction. Immunity, 32(6), 766-777.
- ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2010). ChemInform, 41(32).
-
Tyrosin-protein kinase Lck. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
- Saleem, M., Javid, M. T., & Tufail, H. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ACS Omega, 8(4), 3637-3653.
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Electrolytic reduction of pyridine to piperidine. (2022, June 21). Sciencemadness Discussion Board. Retrieved January 25, 2026, from [Link]
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
- Al-Ostath, A., Al-Qazzaz, M., Al-Khdair, A., Hassan, A., El-Faham, A., & de la Torre, B. G. (2023).
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved January 25, 2026, from [Link]
- Mutti, F. G., Knaus, T., Scrutton, N. S., Breuer, M., & Turner, N. J. (2015). Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529.
- Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer metabolism and cell growth.
- Salmond, R. J., Filby, A., Qureshi, I., Caserta, S., Zamoyska, R., & Levin, S. D. (2009). T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance. Immunological Reviews, 228(1), 9-22.
- Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). The Journal of Organic Chemistry, 82(12), 6445-6452.
-
Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]
-
Synthesis of piperidines via the hydrogenation of pyridines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
How do you create primary amines from alcohols?. (2013, January 17). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
-
The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Production of 2,3-dihydrofuran. (n.d.). Google Patents.
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
-
A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Lck and the nature of the T cell receptor trigger. (n.d.). Davis Lab Oxford. Retrieved January 25, 2026, from [Link]
-
New protocol for converting alcohols into amines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
